Phosphonous dichloride, (4-methylphenyl)-

Description

Contextualization within Organophosphorus Chemistry and its Subfields

Organophosphorus chemistry is the study of organic compounds containing carbon-phosphorus bonds. up.ac.za These compounds are integral to numerous fields, including materials science, catalysis, and medicinal chemistry. nih.gov Phosphorus, residing in group 15 of the periodic table like nitrogen, shares some chemical similarities with its lighter counterpart. pharmaffiliates.com However, the ability of phosphorus to access various oxidation states, most commonly P(III) and P(V), and its capacity to form a diverse range of bonding arrangements, leads to a rich and varied chemistry that is distinct from nitrogen. pharmaffiliates.com

(4-Methylphenyl)phosphonous dichloride is a trivalent phosphorus (P(III)) compound. This class of compounds is characterized by the presence of a lone pair of electrons on the phosphorus atom, which imparts nucleophilic properties. The molecule is a derivative of phosphonous acid and is a key intermediate in the synthesis of various phosphine (B1218219) ligands, phosphonate (B1237965) esters, and other functionalized organophosphorus molecules. Its chemistry is central to subfields focused on ligand synthesis for transition metal catalysis and the development of novel materials with specific electronic or physical properties.

Historical Development of Arylphosphonous Dihalides as Synthetic Intermediates

The development of arylphosphonous dihalides as synthetic intermediates is intrinsically linked to the broader history of organophosphorus chemistry. Early investigations in the 19th and 20th centuries laid the groundwork for understanding the fundamental reactivity of phosphorus halides. The discovery of reactions that could form stable phosphorus-carbon bonds was a critical turning point.

Initially, the synthesis of these compounds was often challenging, requiring harsh reaction conditions. However, the development of more efficient synthetic methods, such as the use of organometallic reagents (e.g., Grignard reagents) with phosphorus trichloride (B1173362), enabled the systematic preparation of a wide range of arylphosphonous dihalides. These compounds were quickly recognized for their utility as versatile electrophiles. The two P-Cl bonds can be sequentially or simultaneously substituted by a variety of nucleophiles, including alcohols, amines, and other organometallic reagents. This reactivity allowed for the construction of diverse molecular architectures around the phosphorus center, paving the way for their use in the synthesis of pesticides, flame retardants, and, more recently, sophisticated ligands for catalysis. The development of related compounds, such as methylphosphonyl dichloride, further expanded the toolbox of organophosphorus chemists, enabling the synthesis of compounds with a wide range of electronic and steric properties. wikipedia.org

Current Research Landscape and Emerging Trends for (4-Methylphenyl)phosphonous Dichloride

Current research involving (4-methylphenyl)phosphonous dichloride primarily focuses on its application as a precursor in the synthesis of specialized organic molecules. While not always the final, active component, its role as a key intermediate is crucial.

One significant area of application is in the design and synthesis of phosphine ligands for catalysis. nih.gov The tolyl group can be modified to tune the electronic and steric properties of the resulting phosphine ligand, which in turn influences the activity and selectivity of the metal catalyst. For example, (4-methylphenyl)phosphonous dichloride can be reacted with appropriate nucleophiles to generate chiral phosphines, which are essential for asymmetric catalysis.

Another emerging trend is the incorporation of phosphorus-containing moieties into functional materials. The reaction of (4-methylphenyl)phosphonous dichloride with diols or other difunctional molecules can lead to the formation of polymers or macrocycles with unique properties, such as flame retardancy or specific metal-binding capabilities. The inherent reactivity of the P-Cl bonds allows for a high degree of control over the final structure of these materials.

Furthermore, the compound is utilized in the synthesis of phosphonate and phosphinate derivatives, which have applications in medicinal chemistry and as extracting agents for metal ions. The versatility of (4-methylphenyl)phosphonous dichloride ensures its continued relevance in the exploration of new chemical entities and materials.

Significance of the Phosphorus-Carbon Bond in Organophosphorus Chemistry

The phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry, imparting a unique combination of stability and reactivity to the molecules in which it is found. up.ac.za Unlike phosphorus-oxygen or phosphorus-nitrogen bonds, the P-C bond is generally resistant to hydrolysis, providing a robust scaffold for the construction of complex organic molecules. up.ac.za This stability is crucial for the application of organophosphorus compounds in various environments, including in biological systems and as ligands in catalytic reactions that may be performed in the presence of water or other protic solvents.

The nature of the P-C bond can also be tuned by altering the substituents on both the carbon and phosphorus atoms. This allows for fine control over the electronic and steric properties of the molecule, which is particularly important in the design of ligands for transition metal catalysis and in the development of materials with specific properties. The P-C bond is a key feature in a vast array of compounds, from simple phosphines to complex, biologically active molecules, and its reliable formation is a central theme in synthetic organophosphorus chemistry.

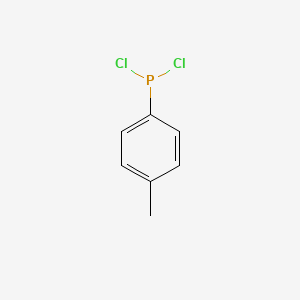

Chemical and Physical Properties of (4-Methylphenyl)phosphonous Dichloride

| Property | Value | Source |

| IUPAC Name | dichloro(p-tolyl)phosphane | PubChem nih.gov |

| Molecular Formula | C₇H₇Cl₂P | PubChem nih.gov |

| Molecular Weight | 193.01 g/mol | Pharmaffiliates pharmaffiliates.com |

| CAS Number | 1005-32-9 | PubChem nih.gov |

| Appearance | Not Available | Pharmaffiliates pharmaffiliates.com |

| Storage | 2-8°C Refrigerator | Pharmaffiliates pharmaffiliates.com |

Structure

3D Structure

Properties

IUPAC Name |

dichloro-(4-methylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2P/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKDMSFZWCIFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074335 | |

| Record name | Phosphonous dichloride, (4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-32-9 | |

| Record name | P-(4-Methylphenyl)phosphonous dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonous dichloride, P-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous dichloride, P-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonous dichloride, (4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 4 Methylphenyl Phosphonous Dichloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in (4-methylphenyl)phosphonous dichloride is highly susceptible to attack by nucleophiles, leading to the displacement of one or both chlorine atoms. These reactions are fundamental to the synthesis of more complex organophosphorus molecules.

The substitution of chlorine atoms in (4-methylphenyl)phosphonous dichloride by heteroatom nucleophiles, such as those containing nitrogen, oxygen, or sulfur, can proceed through different mechanistic pathways. The specific mechanism is often influenced by factors like the nature of the nucleophile, the solvent, and the reaction conditions. Generally, two primary mechanisms are considered for nucleophilic substitution at a phosphorus center: a concerted SN2-type mechanism and a stepwise addition-elimination (A-E) mechanism. nih.govsapub.orgscispace.com

In a concerted SN2-P mechanism, the nucleophile attacks the phosphorus center from the backside relative to the leaving group (a chlorine atom), proceeding through a single pentacoordinate transition state. libretexts.org This process typically results in the inversion of the stereochemical configuration at the phosphorus atom. nih.govresearchgate.net

Alternatively, the reaction can proceed via a stepwise addition-elimination (A-E) pathway. This mechanism involves the initial addition of the nucleophile to the phosphorus atom to form a transient trigonal bipyramidal (TBP) intermediate. nih.govmdpi.com This intermediate can then undergo pseudorotation before the departure of the leaving group, which can lead to either retention or inversion of stereochemistry. The departure of the chloride, a good leaving group, from the intermediate yields the final product. sapub.orgscispace.com The preference for one mechanism over the other is a subject of ongoing investigation and can be influenced by the electronic and steric properties of both the phosphorus compound and the incoming nucleophile. mdpi.com

The reaction of (4-methylphenyl)phosphonous dichloride with alcohols, phenols, amines, or thiols provides a direct route to the corresponding phosphonous esters, amides, and thioites.

Phosphonous Esters: The reaction with alcohols or phenols in the presence of a base, which acts as a hydrogen chloride scavenger, yields phosphonous esters. The reaction can be controlled to produce either the mono- or di-substituted product. For instance, reacting (4-methylphenyl)phosphonous dichloride with one equivalent of an alcohol would primarily yield a (4-methylphenyl)phosphonochloridite ester, while two equivalents would lead to the formation of a di-ester.

Phosphonous Amides: Similarly, primary or secondary amines react with (4-methylphenyl)phosphonous dichloride to form phosphonous amides. The reaction of p-aminoacetophenone with two equivalents of a similar compound, chlorodiphenylphosphine, has been shown to yield the corresponding bis(phosphanyl)amine ligand. researchgate.net This suggests that (4-methylphenyl)phosphonous dichloride would react analogously with primary amines to form P,P-bis(4-methylphenyl)phosphinous amide derivatives.

Phosphonous Thioites: The reaction with thiols or thiophenols leads to the formation of phosphonous thioites. For example, 4-methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-d-galactopyranoside is a known glycosyl donor, highlighting the utility of thio-functionalized organophosphorus compounds. taylorfrancis.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution Products from (4-Methylphenyl)phosphonous Dichloride

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Alcohol/Phenol (R-OH) | Phosphonous Ester | (4-CH₃C₆H₄)PCl₂ + 2 R-OH → (4-CH₃C₆H₄)P(OR)₂ + 2 HCl |

| Amine (R₂NH) | Phosphonous Amide | (4-CH₃C₆H₄)PCl₂ + 2 R₂NH → (4-CH₃C₆H₄)P(NR₂)₂ + 2 R₂NH₂⁺Cl⁻ |

| Thiol (R-SH) | Phosphonous Thioite | (4-CH₃C₆H₄)PCl₂ + 2 R-SH → (4-CH₃C₆H₄)P(SR)₂ + 2 HCl |

Oxidative and Reductive Transformations

(4-Methylphenyl)phosphonous dichloride can undergo both oxidation and reduction at the phosphorus center, leading to compounds with different oxidation states and functionalities.

Oxidation of (4-methylphenyl)phosphonous dichloride leads to the formation of the corresponding (4-methylphenyl)phosphonic dichloride. This can be achieved using various oxidizing agents, such as sulfuryl chloride. wikipedia.org The resulting phosphonic dichloride is a versatile intermediate that can be hydrolyzed to (4-methylphenyl)phosphonic acid or reacted with alcohols or amines to form phosphonate (B1237965) esters or phosphonamidates, respectively. researchgate.netgoogle.comnih.gov The synthesis of phosphonate esters can also be achieved through methods like the Michaelis-Arbuzov reaction, although this typically starts from a trialkyl phosphite (B83602) and an alkyl halide. researchgate.net

Reduction of (4-methylphenyl)phosphonous dichloride yields (4-methylphenyl)phosphine. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically employed for this transformation. thieme-connect.comthieme-connect.com The resulting primary phosphine (B1218219) is a valuable ligand in coordination chemistry and a precursor for other organophosphorus compounds. thieme-connect.com

Electrophilic and Radical Reaction Pathways

Besides the reactions centered at the phosphorus atom, (4-methylphenyl)phosphonous dichloride can also participate in reactions involving the aromatic ring and potentially undergo radical-mediated transformations.

The 4-methylphenyl moiety can also be involved in radical reactions. For example, the 4-methylphenyl radical has been shown to react with isoprene. osti.gov In the context of (4-methylphenyl)phosphonous dichloride, radical reactions could potentially be initiated under specific conditions, such as exposure to UV light or radical initiators, leading to a variety of products. youtube.com Furthermore, aryldichlorophosphines can undergo consecutive arylation reactions, which can be considered a type of electrophilic reaction at the phosphorus center, to build more complex phosphine oxide structures. rsc.org

Role as an Electrophilic Center in Diverse Organic Transformations

The phosphorus atom in (4-methylphenyl)phosphonous dichloride is electron-deficient due to the electron-withdrawing effects of the two chlorine atoms, rendering it a potent electrophilic center. This electrophilicity is the cornerstone of its reactivity, allowing it to readily react with a wide array of nucleophiles.

Common electrophilic reactions involving trivalent phosphorus compounds include alkylation and arylation. mdpi.com In the case of (4-methylphenyl)phosphonous dichloride, the phosphorus center is susceptible to attack by nucleophiles such as alcohols, amines, and Grignard reagents. These reactions typically proceed via a substitution mechanism where the chlorine atoms act as leaving groups. For instance, the reaction with alcohols (alcoholysis) yields phosphonites, while reaction with amines (aminolysis) affords phosphonous amides.

A significant application of its electrophilic nature is in the Michaelis-Arbuzov and Michaelis-Becker reactions, which are fundamental methods for the formation of carbon-phosphorus bonds. mdpi.com While these reactions classically involve phosphites, the high reactivity of the P-Cl bonds in (4-methylphenyl)phosphonous dichloride allows it to participate in analogous transformations.

The electrophilic character of the phosphorus atom can be strategically utilized in the synthesis of more complex molecules. For example, it can serve as a precursor for the synthesis of tertiary phosphines through substitution reactions with organometallic reagents. mdpi.com These reactions are crucial for preparing phosphine ligands that are widely used in catalysis. mdpi.com

The following table summarizes the typical electrophilic reactions of (4-methylphenyl)phosphonous dichloride with various nucleophiles.

| Nucleophile | Reagent Type | Product Class |

| Alcohols (ROH) | Oxygen Nucleophile | Phosphonites |

| Amines (R₂NH) | Nitrogen Nucleophile | Phosphonous Amides |

| Organometallic Reagents (RMgX, RLi) | Carbon Nucleophile | Tertiary Phosphines |

Radical Chlorination Studies and their Mechanistic Implications

Radical chlorination is a halogenation reaction that proceeds via a free-radical chain mechanism, typically initiated by UV light or heat. libretexts.org This process involves three key stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•). libretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the organic substrate, in this case, the methyl group of the tolyl moiety, to form a benzyl-type radical and a molecule of hydrogen chloride (HCl). This benzylic radical then reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, which continues the chain reaction. libretexts.orgyoutube.com

Termination: The reaction ceases when radicals combine with each other. libretexts.org

While direct radical chlorination studies specifically on (4-methylphenyl)phosphonous dichloride are not extensively documented in readily available literature, the principles of radical halogenation of alkyl-substituted aromatic compounds are well-established. osti.gov The methyl group on the phenyl ring is the most likely site for radical substitution due to the stability of the resulting benzylic radical.

The reactivity of hydrogens in radical chlorination generally follows the order: tertiary > secondary > primary. libretexts.org In the case of the tolyl group, the hydrogens of the methyl group are primary, but their substitution leads to a resonance-stabilized benzylic radical, enhancing their reactivity.

It is important to note that radical chlorination can sometimes lead to a mixture of products, including polychlorinated species, which can make it a challenging method for achieving high selectivity in synthetic applications. libretexts.org The reaction conditions, such as the concentration of reactants and the presence of radical initiators or inhibitors, play a crucial role in controlling the product distribution. youtube.com

Specialized Reaction Modes and Bond Formations

Beyond its fundamental electrophilic and radical reactivity, (4-methylphenyl)phosphonous dichloride is a valuable precursor for the synthesis of specialized phosphorus-containing compounds, including those with phosphorus-phosphorus double bonds and heterocyclic structures.

Synthesis of P=P Bonded Species (Diphosphenes)

Diphosphenes are compounds containing a phosphorus-phosphorus double bond (P=P) and are the heavier analogues of azo compounds (N=N). The synthesis of stable diphosphenes often requires bulky substituents on the phosphorus atoms to prevent oligomerization or polymerization.

One of the common methods for the formation of P=P bonds involves the reductive coupling of dihalophosphines. In this context, (4-methylphenyl)phosphonous dichloride can serve as a key starting material. The reaction typically involves a reducing agent, such as magnesium or other reactive metals, to facilitate the coupling of two phosphonous dichloride molecules. The bulky 4-methylphenyl group provides some steric hindrance that helps to stabilize the resulting diphosphene.

The general reaction can be represented as:

2 Ar-PCl₂ + 2 Mg → Ar-P=P-Ar + 2 MgCl₂ (where Ar = 4-methylphenyl)

The stability and reactivity of the resulting diphosphene, E/Z-bis(4-methylphenyl)diphosphene, are influenced by the nature of the aryl substituent.

Intramolecular Cyclization Reactions Involving Phosphonous Dichloride Moieties

The phosphonous dichloride moiety can be a key functional group in substrates designed for intramolecular cyclization reactions to form various phosphorus-containing heterocycles. researchgate.netrsc.org These reactions are valuable for constructing complex molecular architectures found in catalysis, materials science, and medicinal chemistry. researchgate.net

The general strategy involves having a nucleophilic site within the same molecule that can attack the electrophilic phosphorus center, leading to the formation of a cyclic structure. The nature of the tether connecting the nucleophile and the phosphonous dichloride determines the size of the resulting ring.

For instance, a molecule containing a (4-methylphenyl)phosphonous dichloride group and a suitably positioned hydroxyl or amino group could undergo an intramolecular condensation to form a cyclic phosphonite or phosphonous amide, respectively.

These cyclization reactions can be promoted by a base to deprotonate the nucleophile or by heat. The resulting cyclic phosphorus compounds can serve as versatile intermediates for further synthetic transformations. The formation of these heterocyclic structures can be highly stereoselective, leading to the synthesis of chiral phosphine ligands. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Methylphenyl Phosphonous Dichloride in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural analysis of (4-Methylphenyl)phosphonous dichloride in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ³¹P), a complete picture of the molecule's connectivity and environment can be assembled.

The ¹H NMR spectrum of (4-methylphenyl)phosphonous dichloride is expected to show two distinct sets of signals corresponding to the aromatic protons of the tolyl group and the protons of the methyl group.

Aromatic Protons (C₆H₄): The four protons on the benzene ring are chemically non-equivalent due to the presence of the phosphonous dichloride group. They typically appear as a complex multiplet or as two distinct doublets in the downfield region of the spectrum, generally between 6.90 and 7.45 ppm acs.org. The electron-withdrawing nature of the -PCl₂ group deshields the aromatic protons, shifting their resonance to a higher frequency compared to toluene. The protons ortho to the phosphorus group are expected to be the most deshielded.

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will appear as a single sharp peak (singlet) in the upfield region of the spectrum, typically around 2.4 ppm. This signal may exhibit a small long-range coupling to the phosphorus atom.

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Methylphenyl)phosphonous Dichloride

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons | ~7.0 - 7.5 | Multiplet (or two doublets) |

| Methyl Protons | ~2.4 | Singlet |

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. For (4-methylphenyl)phosphonous dichloride, four signals are expected for the aromatic carbons and one for the methyl carbon. A key feature of the ¹³C NMR spectrum of organophosphorus compounds is the presence of carbon-phosphorus coupling (J-coupling), which can help in signal assignment.

Methyl Carbon: A single resonance in the upfield region (~21 ppm).

Aromatic Carbons: Four distinct signals are expected in the aromatic region (typically 125-145 ppm).

The carbon atom directly bonded to the phosphorus (C1) will appear as a doublet due to one-bond coupling (¹JC-P). This coupling is typically large.

The ortho-carbons (C2, C6) and meta-carbons (C3, C5) will also exhibit coupling to the phosphorus atom (²JC-P and ³JC-P, respectively), appearing as doublets.

The para-carbon (C4), which is bonded to the methyl group, will show a four-bond coupling (⁴JC-P).

Table 2: Predicted ¹³C NMR Chemical Shifts and C-P Coupling for (4-Methylphenyl)phosphonous Dichloride

| Carbon Type | Predicted Chemical Shift (δ) in ppm | Expected Multiplicity (due to P-coupling) |

| Methyl (CH₃) | ~21 | Doublet (small ⁴JC-P) |

| Aromatic (C3, C5) | ~129 | Doublet (³JC-P) |

| Aromatic (C2, C6) | ~133 | Doublet (²JC-P) |

| Aromatic (C4) | ~140 | Doublet (⁴JC-P) |

| Aromatic (C1) | ~142 | Doublet (large ¹JC-P) |

³¹P NMR is a highly diagnostic technique for organophosphorus compounds, as the chemical shift is very sensitive to the oxidation state, coordination number, and substituents on the phosphorus atom. Since ³¹P has a natural abundance of 100% and a spin of ½, sharp signals are typically obtained.

For (4-Methylphenyl)phosphonous dichloride, the phosphorus atom is in the +3 oxidation state. The spectrum is expected to show a single sharp resonance in the far downfield region. The chemical shift for the closely related compound, Phenylphosphonous dichloride (PhPCl₂), is reported to be +162.0 ppm libretexts.org. The addition of an electron-donating methyl group in the para position on the phenyl ring is expected to cause a slight upfield shift (to a lower ppm value), but the chemical shift should remain in a similar region.

Table 3: Predicted ³¹P NMR Chemical Shift for (4-Methylphenyl)phosphonous Dichloride

| Nucleus | Reference Compound | Predicted Chemical Shift (δ) in ppm |

| ³¹P | 85% H₃PO₄ | ~ +160 to +162 |

In a proton-coupled ³¹P NMR spectrum, or more commonly in a high-resolution ¹H NMR spectrum, spin-spin coupling between the phosphorus nucleus and protons over two or more bonds can be observed. These long-range coupling constants provide valuable structural information.

Two-bond coupling (²JP-H): Coupling between the phosphorus atom and the ortho-protons of the phenyl ring. This coupling is typically in the range of 20-30 Hz. huji.ac.il

Three-bond coupling (³JP-H): Coupling between the phosphorus atom and the meta-protons of the phenyl ring. This is generally smaller, often in the range of 5-10 Hz. huji.ac.il

Four-bond coupling (⁴JP-H): Coupling between the phosphorus atom and the para-proton (in the absence of the methyl group) or the methyl protons. This coupling is the smallest, typically less than 1 Hz, and may not always be resolved. huji.ac.il

The analysis of these coupling constants helps to unambiguously assign the signals in the ¹H NMR spectrum and confirms the connectivity between the phosphorus center and the aromatic ring.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups and specific bonds within a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of (4-Methylphenyl)phosphonous dichloride will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several characteristic sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

P-C (Aromatic) Stretching: The vibration of the bond between the phosphorus atom and the aromatic ring typically results in a medium to strong intensity band in the region of 1440-1430 cm⁻¹ and another near 1100 cm⁻¹. acs.org

P-Cl Stretching: The stretching vibrations of the phosphorus-chlorine bonds are a key diagnostic feature. For compounds containing a -PCl₂ group, two characteristic bands are expected due to symmetric and asymmetric stretching. These are strong bands typically found in the lower frequency "fingerprint" region, between 510 and 480 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for (4-Methylphenyl)phosphonous Dichloride

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H stretch | Methyl (Aliphatic) | 3000 - 2850 | Medium |

| C=C stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| P-C stretch | Phenyl-Phosphorus | 1440 - 1430 | Medium to Strong |

| P-Cl stretch | Dichlorophosphino | 510 - 480 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

In studies involving the synthesis and characterization of new organophosphorus compounds derived from (4-Methylphenyl)phosphonous dichloride, specific IR absorption bands have been identified. These bands are directly related to the structural components of the molecule and are expected to have corresponding signals in the FT-Raman spectrum. Key vibrational frequencies associated with the P-C aromatic bond have been reported lew.ro.

The P-C (aromatic) bond, in particular, gives rise to characteristic bands that confirm the connection of the phosphorus atom to the tolyl group. Research has identified a specific band in the frequency range of 1430–1440 cm⁻¹ and another near 1100 cm⁻¹, both attributed to the P-C aromatic bond vibration lew.ro. These vibrations are crucial for confirming the identity and structural integrity of the molecule.

Table 1: Characteristic Vibrational Frequencies for (4-Methylphenyl)phosphonous Dichloride

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| P-C (Aromatic) Bond | 1430 - 1440 | Infrared |

| P-C (Aromatic) Bond | ~1100 | Infrared |

Data sourced from Infrared (IR) spectroscopy studies, which are expected to correspond to active FT-Raman bands.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization. For (4-Methylphenyl)phosphonous dichloride (C₇H₇Cl₂P), the molecular weight is established as 193.01 g/mol epa.gov.

Table 2: Predicted Mass Spectrometry Data for (4-Methylphenyl)phosphonous Dichloride Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]+ | 191.96570 |

| [M+H]+ | 192.97353 |

| [M+Na]+ | 214.95547 |

| [M-H]- | 190.95897 |

Data based on predicted collision cross section calculations uni.lu.

A definitive fragmentation pathway from experimental data has not been documented in the reviewed academic research. Such a study would be crucial for distinguishing it from isomers and related compounds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for unambiguous molecular and supramolecular structure determination.

Despite its importance, a search of the academic and structural database literature reveals no published single-crystal X-ray diffraction data for (4-Methylphenyl)phosphonous dichloride. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and the precise geometry of the phosphorus center in the solid state remains experimentally unconfirmed. The elucidation of its crystal structure would provide invaluable insights into the conformation of the tolyl group relative to the dichlorophosphino group and would reveal any significant intermolecular interactions, such as halogen bonding or π-stacking, that might influence its bulk properties.

Theoretical and Computational Chemistry Studies on 4 Methylphenyl Phosphonous Dichloride

Quantum Mechanical Investigations of Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-methylphenyl)phosphonous dichloride, such studies would provide invaluable insights into its stability, electronic landscape, and preferred three-dimensional arrangement.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on (4-methylphenyl)phosphonous dichloride would involve geometry optimization to find the lowest energy structure. This would provide precise data on bond lengths, bond angles, and dihedral angles. Different combinations of functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP) could be employed to assess the impact on the calculated geometry.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for (4-Methylphenyl)phosphonous Dichloride

| Parameter | B3LYP/6-31G* (Hypothetical) | PBE0/def2-TZVP (Hypothetical) |

| P-Cl Bond Length (Å) | Data not available | Data not available |

| P-C Bond Length (Å) | Data not available | Data not available |

| C-C (Aromatic) Bond Lengths (Å) | Data not available | Data not available |

| Cl-P-Cl Bond Angle (°) | Data not available | Data not available |

| Cl-P-C Bond Angle (°) | Data not available | Data not available |

| Toluene Ring Dihedral Angle (°) | Data not available | Data not available |

This table is for illustrative purposes only, as specific research data is not available.

Furthermore, DFT calculations would yield crucial electronic properties such as the dipole moment, molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

For more precise electronic structure determination, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)), could be utilized. While computationally more demanding, these methods provide a more accurate description of electron correlation effects, leading to more reliable energetic and geometric predictions. Such calculations would serve as a benchmark for the results obtained from DFT methods.

Computational Elucidation of Reaction Mechanisms

(4-Methylphenyl)phosphonous dichloride is a reactive compound, and computational chemistry could be instrumental in mapping out the pathways of its reactions, for instance, in nucleophilic substitution at the phosphorus center or in its use as a precursor in organophosphorus synthesis.

By modeling a reaction, computational chemists can locate the transition state (TS) structure, which is the highest energy point along the reaction pathway. Characterizing the TS is crucial for understanding the reaction's feasibility. Frequency calculations are used to confirm a true transition state, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to connect the transition state to the reactants and products, confirming the proposed mechanism.

From the computed energies of the reactants, transition state, and products, key kinetic and thermodynamic parameters can be derived. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate, while the reaction energy (the energy difference between the products and reactants) indicates whether a reaction is exothermic or endothermic.

Table 2: Hypothetical Energetic Profile for a Reaction of (4-Methylphenyl)phosphonous Dichloride

| Parameter | Value (kcal/mol) (Hypothetical) |

| Activation Energy (ΔG‡) | Data not available |

| Reaction Free Energy (ΔG_rxn) | Data not available |

This table is for illustrative purposes only, as specific research data is not available.

Advanced Computational Analyses for Chemical Bonding and Interactions

To gain a deeper understanding of the nature of the chemical bonds within (4-methylphenyl)phosphonous dichloride, advanced computational techniques can be applied. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis would provide quantitative insights into the P-Cl and P-C bonds. This would allow for a detailed description of their covalent and ionic character, as well as any potential hyperconjugative or steric interactions between the dichlorophosphino group and the tolyl moiety.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This analysis provides quantitative information about bonding interactions, charge distribution, and the stabilizing effects of electron delocalization.

A hypothetical NBO analysis of (4-methylphenyl)phosphonous dichloride would focus on the nature of the phosphorus-carbon (P-C) and phosphorus-chlorine (P-Cl) bonds. It would quantify the hybridization of the atomic orbitals involved in these bonds and the percent ionic and covalent character. Furthermore, second-order perturbation theory analysis within the NBO framework would reveal key donor-acceptor interactions. For instance, it would be expected to show hyperconjugative interactions between the filled lone pair orbitals of the chlorine atoms and the antibonding orbitals of the phosphorus atom and the tolyl group. These interactions are crucial for understanding the electronic stability of the molecule.

Table 1: Hypothetical NBO Analysis Data for (4-Methylphenyl)phosphonous Dichloride

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (Cl) | σ*(P-C) | Data not available |

| LP (Cl) | σ*(P-Cl') | Data not available |

| σ (C-H) | σ*(P-C) | Data not available |

This table is illustrative and requires data from specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For (4-methylphenyl)phosphonous dichloride, an MEP map would likely show the most negative potential (red) localized on the chlorine atoms, attributable to their high electronegativity and lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, the phosphorus atom, being bonded to two highly electronegative chlorine atoms, and the hydrogen atoms of the methyl group would likely exhibit a positive potential (blue), marking them as sites for potential nucleophilic attack. The aromatic ring would present a region of intermediate potential, with the π-electron cloud influencing the local electrostatic landscape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties.

A HOMO-LUMO analysis of (4-methylphenyl)phosphonous dichloride would involve calculating the energies of these orbitals and visualizing their spatial distribution. The HOMO is expected to be primarily located on the phosphorus atom and the π-system of the tolyl group, indicating these are the primary sites for electron donation. The LUMO would likely be centered on the phosphorus atom, associated with the antibonding σ*(P-Cl) orbitals, suggesting this is the region where an incoming electron would be accepted. A smaller HOMO-LUMO gap would imply higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for (4-Methylphenyl)phosphonous Dichloride

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

This table is illustrative and requires data from specific computational studies.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous method for analyzing the electron density topology to define atoms and the chemical bonds between them. QTAIM analysis characterizes the nature of atomic and intermolecular interactions based on the properties of the electron density at bond critical points (BCPs).

In a QTAIM study of (4-methylphenyl)phosphonous dichloride, the electron density (ρ), its Laplacian (∇²ρ), and other topological parameters at the BCPs of the P-C and P-Cl bonds would be calculated. The values of these parameters would classify the bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. For instance, a negative Laplacian of the electron density at the BCP is indicative of a covalent bond. This analysis would provide a quantitative measure of the strength and nature of the chemical bonds within the molecule.

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a computational tool used to visualize and characterize weak, noncovalent interactions in molecular systems. It is based on the electron density and its derivatives. The NCI plot displays broad, color-coded isosurfaces that identify different types of noncovalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes.

An NCI plot analysis of a dimer or crystal structure of (4-methylphenyl)phosphonous dichloride would reveal the nature and strength of intermolecular forces. It would be expected to show van der Waals interactions between the tolyl groups of adjacent molecules and potentially weak hydrogen bonds involving the methyl group hydrogens and the chlorine atoms of a neighboring molecule. These interactions govern the packing of the molecules in the solid state and influence its physical properties.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is calculated. These distances are used to generate a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts.

For (4-methylphenyl)phosphonous dichloride, a Hirshfeld surface analysis would provide detailed information about the close contacts between molecules in the crystalline state. The fingerprint plot would quantify the percentage contribution of various interactions, such as H···H, C···H, and Cl···H contacts, to the total Hirshfeld surface. This would offer a clear picture of the packing environment and the dominant forces holding the crystal together.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (4-Methylphenyl)phosphonous dichloride |

Applications of 4 Methylphenyl Phosphonous Dichloride in Advanced Organic Synthesis and Catalysis Research

Precursor in the Synthesis of Diverse Organophosphorus Compounds

The chemical reactivity of (4-Methylphenyl)phosphonous dichloride makes it a valuable starting material for the synthesis of various organophosphorus compounds, including phosphonic acids, phosphinates, phosphines, and phosphine (B1218219) oxides. These compounds are of significant interest due to their diverse applications in materials science, medicinal chemistry, and catalysis.

Design and Synthesis of Novel Phosphonic Acids and Phosphinates

(4-Methylphenyl)phosphonous dichloride is a key precursor for the synthesis of (4-methylphenyl)phosphonic acid and its corresponding esters, phosphinates. The synthesis of phosphonic acids often proceeds through the hydrolysis of the phosphonous dichloride. This reaction is a fundamental transformation in organophosphorus chemistry. nih.govbeilstein-journals.org The general method for preparing phosphonic acids from their corresponding phosphonates involves refluxing with concentrated hydrochloric acid. beilstein-journals.org

The McKenna reaction, which utilizes bromotrimethylsilane (B50905) followed by methanolysis, provides a mild and efficient alternative for the dealkylation of dialkyl phosphonates to their corresponding phosphonic acids. beilstein-journals.org

The synthesis of phosphinates, which are esters of phosphinic acid, can also be achieved starting from (4-methylphenyl)phosphonous dichloride. The reaction of the dichloride with an alcohol can yield a phosphonochloridite, which can be further reacted to form phosphinates. The hydrolysis of phosphinates and phosphonates is a widely studied area, with various methods available to achieve this transformation under both acidic and basic conditions. nih.gov

| Precursor | Reagents and Conditions | Product Class | Reference |

| Dialkyl Arylphosphonates | Concentrated HCl, reflux | Arylphosphonic Acids | nih.gov |

| Dialkyl Phosphonates | 1. Bromotrimethylsilane; 2. Methanol | Phosphonic Acids | beilstein-journals.org |

| Phosphinates | Acid or Base | Phosphinic Acids | nih.gov |

Preparation of Functionalized Phosphine and Phosphine Oxide Ligands

One of the most significant applications of (4-methylphenyl)phosphonous dichloride is in the synthesis of tertiary phosphine ligands. These ligands are of paramount importance in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov The reaction of (4-methylphenyl)phosphonous dichloride with Grignard reagents or organolithium compounds is a common method for the synthesis of tertiary phosphines. trdizin.gov.trresearchgate.netresearchgate.net

The synthesis of mixed arylalkyl tertiary phosphines can be achieved by reacting dichlorophenylphosphine (B166023) with different Grignard reagents. researchgate.netrsc.org This approach allows for the introduction of various alkyl and aryl groups, leading to a diverse library of phosphine ligands with tunable steric and electronic properties.

Phosphine oxides are another important class of compounds that can be synthesized from (4-methylphenyl)phosphonous dichloride. Bis(4-methylphenyl)phosphine oxide, for instance, is a known compound that can be prepared from related precursors. cymitquimica.comchemspider.com The reduction of phosphine oxides is a common method to obtain the corresponding phosphines. rsc.org Conversely, phosphines can be oxidized to phosphine oxides, a transformation that is sometimes used as a purification strategy. rsc.org

| Starting Material | Reagents | Product | Application | Reference |

| (4-Methylphenyl)phosphonous dichloride | Grignard Reagents (RMgX) | Tertiary Phosphines (ArP(R)₂) | Ligands for Catalysis | trdizin.gov.trrsc.org |

| Chlorodiphenylphosphine | Grignard Reagents (RMgX) | Mixed Tertiary Phosphines (Ph₂PR) | Ligands for Catalysis | researchgate.net |

| Phosphine Oxides | Reducing Agents (e.g., LiAlH₄) | Phosphines | Ligand Synthesis | rsc.org |

| Phosphines | Oxidizing Agents | Phosphine Oxides | Synthesis Intermediate | rsc.org |

Generation of Low-Coordinate Organophosphorus Species

(4-Methylphenyl)phosphonous dichloride can also be utilized as a precursor for the generation of low-coordinate organophosphorus species, such as phosphenium cations. These highly reactive species are of fundamental interest in main group chemistry and have shown potential in catalysis. The reaction of a dichlorophosphine with a strong Lewis acid can lead to the formation of a phosphenium cation. researchgate.netresearchgate.netnih.gov

Ylide-stabilized phosphenium cations represent a class of these low-coordinate phosphorus compounds where the phosphorus center is stabilized by one or two ylide moieties. nih.gov The synthesis of these compounds often involves the reaction of a dichlorophosphine with a silyl-substituted ylide, followed by halide abstraction. nih.gov The electronic properties of these phosphenium cations can be tuned by varying the substituents on the phosphorus atom, which in turn influences their coordination chemistry and potential catalytic applications. nih.gov

Role in Transition Metal-Catalyzed Organic Reactions

The ligands derived from (4-methylphenyl)phosphonous dichloride play a crucial role in transition metal-catalyzed organic reactions. The steric and electronic properties of the phosphine ligand can significantly influence the activity, selectivity, and stability of the catalyst.

Ligand Design for Homogeneous Catalysis

The design and synthesis of phosphine ligands are central to the development of efficient homogeneous catalysts. The (4-methylphenyl) group in ligands derived from (4-methylphenyl)phosphonous dichloride can influence the catalyst's properties through its electronic and steric effects. The methyl group is an electron-donating group, which can increase the electron density on the phosphorus atom and, consequently, on the metal center. This can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net

The synthesis of new palladium(II) complexes with iminophosphine (PN) ligands has been reported, and their catalytic activity in Heck and Suzuki cross-coupling reactions has been investigated. trdizin.gov.trresearchgate.net These studies highlight the importance of the ligand structure in determining the catalytic performance.

Strategies for Catalytic Carbon-Phosphorus Bond Formation

While (4-methylphenyl)phosphonous dichloride is primarily used to synthesize ligands for C-C and C-N bond-forming reactions, the broader field of catalytic carbon-phosphorus (C-P) bond formation is an active area of research. Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is an atom-economical method for the synthesis of organophosphorus compounds. kent.ac.uk

The Michaelis-Arbuzov reaction is a classic method for forming C-P bonds, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a phosphonate (B1237965). rsc.orgnih.govsigmaaldrich.com Although not a direct application of (4-methylphenyl)phosphonous dichloride in its dichlorophosphine form, the phosphonites and phosphinites derived from it can potentially undergo Arbuzov-type reactions.

Applications in Cross-Coupling and Other Transformation Reactions

The primary application of (4-methylphenyl)phosphonous dichloride in catalysis is as a precursor for the synthesis of phosphine ligands. These ligands are crucial components of transition metal catalysts, particularly those based on palladium, which are extensively used in cross-coupling reactions. nih.govfrontiersin.org The electronic and steric properties of the phosphine ligand, which are dictated by the substituents on the phosphorus atom, play a pivotal role in the efficacy and selectivity of the catalytic process. nih.govpolyu.edu.hk

The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, heavily relies on palladium catalysts supported by phosphine ligands. nih.govpolyu.edu.hk The synthesis of tailored phosphine ligands often starts from chlorophosphines like (4-methylphenyl)phosphonous dichloride. By reacting it with organometallic reagents, such as Grignard or organolithium compounds, the chlorine atoms can be substituted with various organic groups, leading to a diverse library of phosphine ligands. polyu.edu.hk The p-tolyl group in (4-methylphenyl)phosphonous dichloride provides a specific electronic and steric profile to the resulting phosphine ligand, which can influence the outcome of the cross-coupling reaction.

For instance, the synthesis of bulky and electron-rich phosphine ligands, which are known to be highly effective for the coupling of challenging substrates like aryl chlorides, can be achieved using (4-methylphenyl)phosphonous dichloride as a starting material. nih.gov The general synthetic route involves the sequential displacement of the chloride ions with desired organic moieties.

Table 1: Examples of Phosphine Ligands Potentially Derived from (4-Methylphenyl)phosphonous Dichloride and their Application in Suzuki-Miyaura Coupling

| Ligand Precursor | Reactant 1 | Reactant 2 | Resulting Ligand Type | Application in Suzuki-Miyaura Coupling |

| (4-Methylphenyl)phosphonous dichloride | Aryl Grignard | Alkyl Grignard | Mixed Aryl-Alkylphosphine | Potentially improved catalyst stability and activity for challenging substrates. |

| (4-Methylphenyl)phosphonous dichloride | 2 equivalents of a bulky alkyl Grignard | - | Dialkyl(4-methylphenyl)phosphine | Often used for the coupling of sterically hindered aryl halides. |

| (4-Methylphenyl)phosphonous dichloride | 2 equivalents of an electron-rich aryl lithium | - | Triarylphosphine | Commonly employed for a broad range of Suzuki-Miyaura cross-coupling reactions. |

This table presents hypothetical examples based on established principles of phosphine ligand synthesis and their roles in catalysis. Specific performance would depend on the exact ligand structure and reaction conditions.

Development of Novel Synthetic Methodologies

The unique reactivity of (4-methylphenyl)phosphonous dichloride also paves the way for the development of new synthetic methods beyond its use as a ligand precursor.

Researchers are continuously exploring new transformations involving organophosphorus compounds. The P-Cl bonds in (4-methylphenyl)phosphonous dichloride are susceptible to nucleophilic attack, not just by organometallic reagents, but also by a variety of other nucleophiles, including amines, alcohols, and thiols. These reactions can lead to the formation of a diverse range of organophosphorus compounds with potential applications in various fields.

For example, the reaction with bifunctional nucleophiles can lead to the formation of phosphorus-containing heterocyclic compounds. researchgate.net These cyclic structures can exhibit unique chemical and physical properties, making them interesting targets for materials science and medicinal chemistry. The exploration of such reactions expands the synthetic utility of (4-methylphenyl)phosphonous dichloride beyond traditional ligand synthesis.

The activation of (4-methylphenyl)phosphonous dichloride through photochemical or electrophilic means represents a frontier in its application. Photochemical reactions can provide access to highly reactive intermediates that are not easily accessible through thermal methods. While specific photochemical studies on (4-methylphenyl)phosphonous dichloride are not extensively documented, the broader field of organophosphorus photochemistry suggests potential avenues for its activation. Irradiation could potentially lead to homolytic cleavage of the P-Cl bond, generating phosphorus-centered radicals that can participate in novel bond-forming reactions.

Electrophilic activation, on the other hand, involves enhancing the electrophilicity of the phosphorus center. This can be achieved by using Lewis acids, which can coordinate to the chlorine atoms, making the phosphorus atom more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This strategy can be employed to drive reactions with weakly nucleophilic substrates. For instance, in Friedel-Crafts-type reactions, a Lewis acid could facilitate the reaction of (4-methylphenyl)phosphonous dichloride with aromatic compounds to form new P-C bonds, leading to the synthesis of more complex triarylphosphines or other organophosphorus structures. masterorganicchemistry.comlibretexts.orgresearchgate.netnumberanalytics.commsu.edu

Investigational Applications in Interdisciplinary Research

The derivatives of (4-methylphenyl)phosphonous dichloride are also being explored for applications in interdisciplinary fields, highlighting the versatility of this chemical building block.

Chemical probes are essential tools for studying biological processes. nih.gov Fluorescent probes, in particular, allow for the visualization of specific molecules or ions within living cells. Organophosphorus compounds have been incorporated into fluorescent dye structures to modulate their photophysical properties. rsc.org While direct applications of (4-methylphenyl)phosphonous dichloride in synthesizing commercialized fluorescent probes are not widespread, its derivatives hold potential in this area.

By functionalizing the p-tolyl group or by incorporating the phosphorus atom into a larger conjugated system, it is conceivable to design novel fluorescent probes. The phosphorus center can act as a recognition site for specific analytes, and its interaction with the analyte could trigger a change in the fluorescence signal. For example, the synthesis of phosphine-based probes for the detection of specific metal ions or reactive oxygen species is an active area of research.

Organophosphorus compounds are increasingly being used in the development of advanced materials, such as fire retardants, polymers with unique optical or electronic properties, and precursors for inorganic materials. frontiersin.org The incorporation of phosphorus into polymer backbones can enhance their thermal stability and flame retardancy. (4-Methylphenyl)phosphonous dichloride can serve as a monomer or a precursor to monomers for the synthesis of such phosphorus-containing polymers.

Furthermore, the reaction of (4-methylphenyl)phosphonous dichloride with diynes or other unsaturated systems can lead to the formation of phosphole-based materials. Phospholes, which are phosphorus analogs of pyrroles, are known to have interesting electronic and optical properties, making them attractive for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The p-tolyl substituent can be used to tune the solid-state packing and electronic properties of these materials.

Table 2: Investigational Applications of (4-Methylphenyl)phosphonous Dichloride Derivatives

| Application Area | Derivative Type | Potential Function |

| Chemical Probes | Functionalized Triarylphosphines | Recognition and signaling of specific biological analytes. |

| Advanced Materials | Phosphorus-containing Polymers | Enhanced flame retardancy and thermal stability. |

| Advanced Materials | Phosphole-based compounds | Components in organic electronic devices. |

Future Directions and Emerging Research Areas in 4 Methylphenyl Phosphonous Dichloride Chemistry

Innovations in Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's shift towards green chemistry principles is motivating the development of new methods for synthesizing organophosphorus compounds that are safer and more environmentally friendly. researchgate.netrsc.org A primary goal is to move away from traditional processes that rely on hazardous reagents like phosphorus trichloride (B1173362) (PCl₃) and generate significant waste. acs.org Research is focused on improving atom economy, reducing energy consumption, and minimizing the use of toxic solvents. acs.org

Future synthetic strategies for (4-methylphenyl)phosphonous dichloride and its derivatives are expected to incorporate several innovative approaches:

Alternative Phosphorus Sources: Exploring the use of less hazardous and more stable phosphorus precursors, such as hypophosphites, can offer improved safety, lower toxicity, and higher solubility. acs.org

Catalytic Processes: Developing catalytic routes that can replace stoichiometric reagents would significantly reduce waste and improve efficiency. This includes exploring photocatalysis, which uses visible light to drive reactions, offering high reactivity and functional group tolerance under mild conditions. rsc.org

Solvent-Free and Energy-Efficient Conditions: Designing reactions that can proceed at room temperature or without the need for conventional solvents is a key aspect of green chemistry. researchgate.netrsc.org

Table 1: Comparison of Synthetic Approaches for Arylphosphonous Dichlorides

| Aspect | Traditional Synthetic Routes | Emerging Sustainable Routes |

|---|---|---|

| Primary Reagents | Often rely on hazardous materials like phosphorus trichloride (PCl₃). acs.org | Focus on safer alternatives like hypophosphorous derivatives. acs.org |

| Energy Consumption | Typically require heating and more energy-intensive conditions. | Emphasize room temperature reactions or energy-efficient methods like photocatalysis. rsc.org |

| Waste Generation | Higher waste output due to the use of stoichiometric reagents. | Lower waste through catalytic processes and improved atom economy. acs.org |

| Solvent Use | Heavy reliance on organic solvents. | Development of solvent-free reaction conditions. researchgate.net |

Exploration of Bio-Inspired Organophosphorus Chemistry and Applications

Nature provides a vast blueprint for the design of highly specific and efficient chemical systems. Bio-inspired organophosphorus chemistry seeks to mimic biological processes for applications ranging from medicine to environmental remediation. Organophosphorus compounds are central to many biological functions and also represent a class of potent neurotoxins that act by inhibiting enzymes like acetylcholinesterase (AChE). nih.gov

Future research will likely use (4-methylphenyl)phosphonous dichloride as a starting material to create molecules for:

Enzyme Inhibition and Probes: Designing derivatives that can act as specific inhibitors for enzymes involved in disease. The tolyl group can be systematically modified to probe the active sites of enzymes, aiding in the development of new therapeutic agents.

Biocatalytic Scavengers: Developing catalytic bioscavengers is a critical area of research for detoxifying organophosphorus nerve agents and pesticides. nih.gov Enzymes like phosphotriesterase (PTE) can hydrolyze these compounds. nih.gov Derivatives of (4-methylphenyl)phosphonous dichloride could serve as substrates or models to study and engineer more efficient versions of these detoxifying enzymes.

Biomimetic Catalysts: Creating small-molecule catalysts that mimic the structure and function of metalloenzymes. The phosphorus center, derived from (4-methylphenyl)phosphonous dichloride, can be functionalized to coordinate with metal ions, creating synthetic catalysts that replicate the activity of natural enzymes like PTE, which uses two metal ions in its active site. nih.gov

Table 2: Bio-Inspired Applications for (4-Methylphenyl)phosphonous Dichloride Derivatives

| Application Area | Role of (4-Methylphenyl)phosphonous Dichloride Derivative | Research Goal |

|---|---|---|

| Enzyme Inhibition | Serves as a scaffold to build specific enzyme inhibitors. | Develop new therapeutic agents by targeting enzymes like cholinesterases. nih.gov |

| Detoxification | Acts as a substrate to study and improve detoxifying enzymes. nih.gov | Enhance the efficiency and substrate scope of bioscavengers for environmental and medical use. nih.gov |

| Biomimetic Catalysis | Forms the ligand backbone for synthetic enzyme mimics. | Create robust, efficient, and recyclable catalysts for chemical synthesis inspired by natural enzymes. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new molecules, including in the agrochemical and pharmaceutical industries. researchgate.netnih.gov These computational tools can rapidly screen vast virtual libraries, predict molecular properties, and propose novel structures with desired functions, significantly accelerating the research and development process. nih.govnih.gov

For (4-methylphenyl)phosphonous dichloride, AI and ML can be integrated in several powerful ways:

De Novo Design: Using generative models like Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), researchers can design entirely new molecules. researchgate.netarxiv.org Starting with the (4-methylphenyl)phosphonous dichloride fragment, these models can generate novel derivatives optimized for specific properties such as high bioactivity and low toxicity. arxiv.org

Property Prediction: Deep neural networks (DNNs) can be trained to predict the properties of organophosphorus compounds, such as their efficacy as flame retardants, pesticides, or drugs, as well as their toxicity and environmental persistence. nih.gov This allows for the in silico screening of thousands of potential derivatives before committing to costly and time-consuming laboratory synthesis.

Synthesis Planning: AI tools can also suggest efficient synthetic routes for the top candidate molecules identified through virtual screening, further streamlining the discovery pipeline.

Table 3: AI and Machine Learning in (4-Methylphenyl)phosphonous Dichloride Chemistry

| AI/ML Technique | Application | Objective |

|---|---|---|

| Generative Adversarial Networks (GANs) / Recurrent Neural Networks (RNNs) | Design of novel molecular structures based on the core fragment. researchgate.netarxiv.org | Explore new chemical space and generate candidates with optimized functionality. |

| Deep Neural Networks (DNNs) | Prediction of flame retardancy, bioactivity, and toxicity. nih.gov | Virtually screen large libraries of derivatives to identify promising, safe, and effective compounds. nih.gov |

| Fragment-Based Design | Use the (4-methylphenyl)phosphonous dichloride structure as a starting fragment for generating new molecules. arxiv.org | Effectively sample relevant chemical space to find molecules with desired biological actions. arxiv.org |

Design of Next-Generation Catalytic Systems and Reagents Based on (4-Methylphenyl)phosphonous Dichloride

Phosphines, which are readily synthesized from precursors like (4-methylphenyl)phosphonous dichloride, are among the most important ligands in homogeneous catalysis. wikipedia.org They are essential for a wide range of chemical transformations. Future research will focus on designing more advanced catalysts and reagents by modifying the basic phosphine (B1218219) structure.

Key areas of innovation include:

Advanced Ligand Design: The reactivity, selectivity, and stability of a metal catalyst are highly dependent on the electronic and steric properties of its phosphine ligands. By modifying the substituents on the phosphorus atom derived from (4-methylphenyl)phosphonous dichloride, researchers can fine-tune the performance of catalysts for specific reactions like cross-coupling, hydrogenation, and hydroformylation.

Polymer-Supported Catalysts: To bridge the gap between homogeneous and heterogeneous catalysis, phosphine ligands can be immobilized on polymer supports. semanticscholar.org This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. (4-Methylphenyl)phosphonous dichloride can be used to synthesize phosphine monomers that are then incorporated into polymer chains.

Novel Synthetic Reagents: Derivatives of (4-methylphenyl)phosphonous dichloride can be used to create new reagents for organic synthesis. For example, they are precursors to phosphonium (B103445) salts, which are used to generate ylides for the Wittig reaction, a cornerstone of alkene synthesis. semanticscholar.org Designing new phosphonium salts could offer improved reactivity or selectivity in these transformations.

Table 4: Future Catalytic Systems Derived from (4-Methylphenyl)phosphonous Dichloride

| Catalyst/Reagent Type | Role of (4-Methylphenyl)phosphonous Dichloride | Advantage/Application |

|---|---|---|

| Homogeneous Catalysts | Precursor to a wide variety of tertiary phosphine ligands. wikipedia.org | Fine-tuning of catalytic activity and selectivity in cross-coupling and other reactions. |

| Polymer-Supported Catalysts | Used to create phosphine-functionalized monomers for polymerization. semanticscholar.org | Combines high activity with catalyst recyclability, promoting sustainable processes. semanticscholar.org |

| Wittig Reagents | Precursor for synthesizing p-tolyl-substituted phosphonium salts. semanticscholar.org | Creation of new ylides for stereoselective alkene synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.